molecular formula C11H13NOS B14658202 N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide CAS No. 52370-19-1

N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide

Cat. No.: B14658202
CAS No.: 52370-19-1
M. Wt: 207.29 g/mol
InChI Key: JZNILGRZRZMWDZ-UHFFFAOYSA-N
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Description

N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a methyl group, and a prop-2-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide typically involves the reaction of N-methylbenzamide with prop-2-en-1-yl sulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial process to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The benzamide core may interact with various binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(prop-2-yn-1-yl)aniline
  • N-(Prop-2-en-1-yl)acetamide
  • (Z)-1-Methyl-2-(prop-1-en-1-yl)disulfane

Uniqueness

N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide is unique due to the presence of both a benzamide core and a prop-2-en-1-yl sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

52370-19-1

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

N-methyl-2-prop-2-enylsulfanylbenzamide

InChI

InChI=1S/C11H13NOS/c1-3-8-14-10-7-5-4-6-9(10)11(13)12-2/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

JZNILGRZRZMWDZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SCC=C

Origin of Product

United States

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